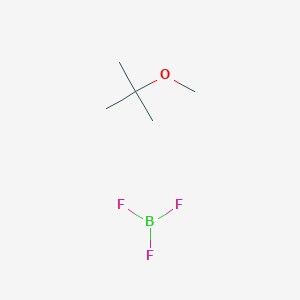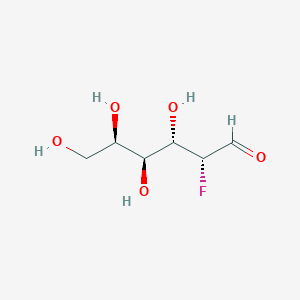
FDGal
Overview
Description
2-Fluoro-2-deoxy-D-galactose (FDGal) is a galactose analogue that has gained significant attention in the field of medical imaging, particularly in positron emission tomography (PET). This compound is used as a tracer to study regional differences in liver metabolic function and for clinical evaluation of liver diseases such as cirrhosis and hepatocellular carcinoma .
Mechanism of Action
Target of Action
FDGal, also known as Fludeoxyglucose (18F), is a radiopharmaceutical agent used for positron emission tomography (PET) imaging . The primary target of this compound is the enzyme galactokinase present in the liver . This enzyme plays a crucial role in the metabolism of galactose, a type of sugar .
Mode of Action
This compound, being a glucose analog, is taken up by cells that rely upon glucose as an energy source, or in cells whose dependence on glucose increases under pathophysiological conditions . Once this compound is absorbed by these cells, it is phosphorylated, which prevents the glucose from being released again from the cell . This process is known as metabolic trapping .
Biochemical Pathways
This compound is involved in the galactose metabolism pathway . It is metabolized by the enzyme galactokinase in the liver . The uptake of this compound by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism .
Pharmacokinetics
This compound is rapidly distributed to all organs of the body after intravenous administration . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration . This compound is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine .
Result of Action
The result of this compound’s action is the generation of PET images that provide an accurate in vivo measurement of human galactose metabolism . This enables the quantification of regional hepatic metabolic function . In cancer, the cells are generally characterized by enhanced glucose metabolism partially due to an increase in the activity of glucose transporters, an increased rate of phosphorylation activity, a reduction of phosphatase activity, or a dynamic alteration in the balance among all these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of galactose can significantly reduce the hepatic systemic clearance of this compound, showing competitive substrate inhibition of galactokinase . Furthermore, the metabolic function of this compound can be affected by the health status of the liver, with different responses observed in healthy subjects compared to patients with liver disease .
Biochemical Analysis
Biochemical Properties
FDGal is a substrate for human hepatic galactokinase . It competes with galactose for the enzyme, showing competitive substrate inhibition of galactokinase . The interaction between this compound and galactokinase is crucial for its role in biochemical reactions .
Cellular Effects
This compound influences cell function by participating in galactose metabolism . It is involved in the hepatic systemic clearance process, which can be quantified using this compound PET/CT . This process impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through irreversible trapping of this compound-1-phosphate in the liver . This process involves binding interactions with biomolecules, activation of galactokinase, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, the hepatic systemic clearance of this compound was found to be significantly higher in the absence of galactose . This indicates that this compound’s stability, degradation, and long-term effects on cellular function may vary depending on the presence of other substrates .
Metabolic Pathways
This compound is involved in the metabolic pathway of galactose . It interacts with the enzyme galactokinase, which plays a crucial role in galactose metabolism .
Transport and Distribution
Given its role in galactose metabolism, it can be inferred that it may interact with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in galactose metabolism, it can be inferred that it may be directed to specific compartments or organelles involved in this process .
Preparation Methods
FDGal is synthesized through nucleophilic fluorination of Talose triflate, followed by basic hydrolysis. The synthesis involves the use of commercially available 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) as the starting material . The entire synthesis process can be performed using the GE TRACERlab MX 2-fluoro-2-deoxy-D-glucose synthesizer, and existing methods for quality control of 2-fluoro-2-deoxy-D-glucose are applicable to this compound .
Chemical Reactions Analysis
FDGal undergoes nucleophilic substitution reactions, particularly the fluorination of Talose triflate. The reaction conditions typically involve the use of potassium fluoride (K[18F]) and a phase-transfer catalyst such as Kryptofix 2.2.2 in acetonitrile (MeCN) . The major product formed from this reaction is this compound, which is then subjected to basic hydrolysis to remove protecting groups and yield the final compound .
Scientific Research Applications
FDGal is primarily used as a PET tracer for studying liver metabolic function. It has shown great potential in detecting hepatocellular carcinoma and evaluating liver function in patients with cirrhosis . The compound’s ability to visualize regional metabolic heterogeneity in the liver makes it a valuable tool for pre-treatment evaluation and planning of liver surgeries and other local treatments .
Comparison with Similar Compounds
FDGal is similar to other fluorodeoxyglucose compounds such as 2-fluoro-2-deoxy-D-glucose (FDG). Both compounds are used as PET tracers, but this compound is specifically designed for liver imaging due to its galactose analogue properties . FDG, on the other hand, is more commonly used for imaging glucose metabolism in various tissues, including the brain and tumors . The unique ability of this compound to target liver metabolism makes it a valuable tool for hepatology research and clinical applications .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51146-53-3 | |
| Record name | 2-Deoxy-2-fluorogalactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DEOXY-2-FLUOROGALACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


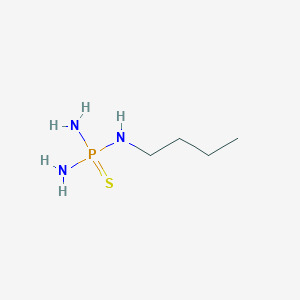

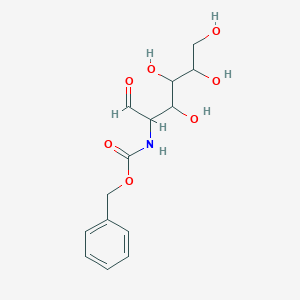
![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
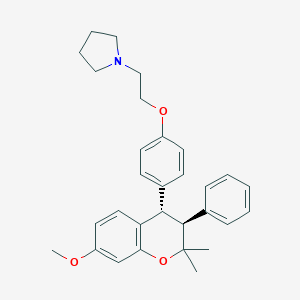
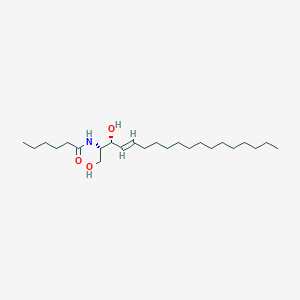
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)
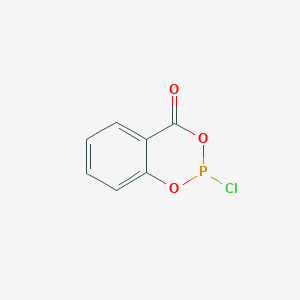
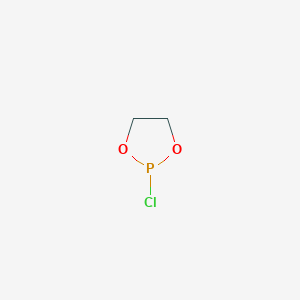

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
